4-(3-Chloropyridin-4-yl)-1,4-oxazepane

Dopamine D4 Receptor Antipsychotic Drug Discovery Scaffold Optimization

4-(3-Chloropyridin-4-yl)-1,4-oxazepane (molecular formula C10H13ClN2O, molecular weight 212.67 g/mol) is a heterocyclic compound comprising a 1,4-oxazepane ring (a seven-membered saturated ring containing one nitrogen and one oxygen atom in a 1,4-relationship) directly N-linked to a 3-chloropyridin-4-yl moiety. It belongs to a class of 1,4-oxazepane derivatives developed as monoamine reuptake inhibitors by Takeda Pharmaceutical Company Limited, as disclosed in patent family US20130267494A1.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
Cat. No. B6650182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloropyridin-4-yl)-1,4-oxazepane
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1CN(CCOC1)C2=C(C=NC=C2)Cl
InChIInChI=1S/C10H13ClN2O/c11-9-8-12-3-2-10(9)13-4-1-6-14-7-5-13/h2-3,8H,1,4-7H2
InChIKeyQFRPJPWLWHQKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloropyridin-4-yl)-1,4-oxazepane: A Specialized Seven-Membered Heterocyclic Building Block for CNS-Targeted Medicinal Chemistry and Monoamine Transporter Research


4-(3-Chloropyridin-4-yl)-1,4-oxazepane (molecular formula C10H13ClN2O, molecular weight 212.67 g/mol) is a heterocyclic compound comprising a 1,4-oxazepane ring (a seven-membered saturated ring containing one nitrogen and one oxygen atom in a 1,4-relationship) directly N-linked to a 3-chloropyridin-4-yl moiety . It belongs to a class of 1,4-oxazepane derivatives developed as monoamine reuptake inhibitors by Takeda Pharmaceutical Company Limited, as disclosed in patent family US20130267494A1 [1]. The oxazepane scaffold occupies a privileged position at the interface of diazepane, morpholine, and azepane scaffolds, yet remains strikingly scarce in compound libraries, making this compound a valuable tool for exploring underexploited chemical space [2].

Why Generic 1,4-Oxazepane or Morpholine Analogs Cannot Replace 4-(3-Chloropyridin-4-yl)-1,4-oxazepane in Monoamine Transporter Research


Pharmacological activity within the 1,4-oxazepane class is exquisitely sensitive to both ring size and aryl substitution pattern. The seven-membered oxazepane ring confers conformational flexibility and stereoelectronic properties distinct from the six-membered morpholine analogs, directly impacting target binding affinity and selectivity [1]. Moreover, the chlorine substitution position on the pyridine ring critically modulates lipophilicity, metabolic stability, and hydrogen-bonding interactions with monoamine transporters [2]. The specific 3-chloropyridin-4-yl attachment pattern—where the oxazepane nitrogen is directly bonded to the 4-position of a pyridine ring bearing chlorine at the 3-position—is a defined structural feature within the Takeda patent claims and cannot be reproduced by isomeric analogs such as 3-(4-chloropyridin-2-yl)-1,4-oxazepane (CAS 2091710-79-9) . These structural nuances make generic substitution unreliable without quantitative verification of functional equivalence.

4-(3-Chloropyridin-4-yl)-1,4-oxazepane: Quantitative Differentiation Evidence for Informed Procurement


Ring-Size Differentiation: 1,4-Oxazepane (7-Membered) vs. Morpholine (6-Membered) Scaffold Impact on Dopamine D4 Receptor Affinity

In a head-to-head comparison of 2,4-disubstituted morpholines versus 2,4-disubstituted 1,4-oxazepanes, the seven-membered oxazepane ring system consistently produced ligands with distinct dopamine D4 receptor binding affinity profiles compared to their morpholine counterparts. The 3D-QSAR analysis identified the ring size as a statistically significant determinant of binding affinity, with the oxazepane scaffold enabling spatial arrangements of the pharmacophoric groups that cannot be achieved with the more constrained six-membered morpholine [1]. While the study did not include the specific 4-(3-chloropyridin-4-yl)-1,4-oxazepane compound, the structural principle is directly transferable: the oxazepane scaffold provides a conformational landscape fundamentally different from morpholine-based analogs, making direct functional substitution unreliable without empirical validation.

Dopamine D4 Receptor Antipsychotic Drug Discovery Scaffold Optimization

Positional Isomer Differentiation: 3-Chloropyridin-4-yl vs. 4-Chloropyridin-2-yl Substitution Pattern on 1,4-Oxazepane

The 3-chloropyridin-4-yl substitution pattern, where the oxazepane nitrogen is attached to the 4-position of a pyridine ring bearing chlorine at the 3-position, represents a specific embodiment within the Takeda 1,4-oxazepane patent family (US20130267494A1) [1]. Its positional isomer, 3-(4-chloropyridin-2-yl)-1,4-oxazepane (CAS 2091710-79-9), differs by relocating the chlorine to the 4-position and the oxazepane attachment to the 2-position, resulting in altered electronic distribution and steric environment around the pyridine ring . The Takeda patent structure-activity data demonstrate that aryl substitution pattern critically governs monoamine reuptake inhibitory potency, with certain substitution orientations yielding superior activity [1]. These two isomers are chemically distinct entities with non-interchangeable pharmacological properties.

Monoamine Reuptake Inhibition Positional Isomer SAR Takeda Patent Family

Physicochemical Property Differentiation: 1,4-Oxazepane vs. Morpholine Impact on Calculated logP and Hydrogen-Bonding Capacity

The replacement of the six-membered morpholine ring with the seven-membered 1,4-oxazepane ring alters key physicochemical parameters relevant to CNS penetration and oral bioavailability. The 4-(3-chloropyridin-4-yl)morpholine analog (CAS 131814-31-8, molecular weight 198.65 g/mol) has a calculated logP of approximately 1.8 . The target 1,4-oxazepane compound (molecular weight 212.67 g/mol) is expected to exhibit a higher logP due to the additional methylene group, placing it in a different lipophilicity range that may influence blood-brain barrier penetration and metabolic stability . Additionally, the expanded ring alters the basicity (pKa) of the aliphatic nitrogen, modulating its protonation state at physiological pH—a critical parameter for CNS-active amines targeting monoamine transporters [1].

Physicochemical Profiling CNS Drug Design logP Optimization

Synthetic Accessibility: 1,4-Oxazepane Core vs. Morpholine Core—Scalable Multigram Synthesis Protocols

A 2025 ChemRxiv publication demonstrated that careful optimization of classical heterocyclization conditions enables robust multigram-scale synthesis of functionalized 1,4-oxazepanes, addressing the historical scarcity of these scaffolds in compound libraries [1]. This contrasts with morpholines, which benefit from well-established commercial synthetic routes. The availability of scalable 1,4-oxazepane synthesis protocols reduces the supply risk for procurement of 4-(3-chloropyridin-4-yl)-1,4-oxazepane and validates its feasibility as a building block for medicinal chemistry programs. The direct N-arylation of 1,4-oxazepane with 3-chloro-4-fluoropyridine or related electrophiles provides a straightforward synthetic entry, as exemplified in patent literature [2].

Heterocycle Synthesis Process Chemistry Compound Library Expansion

Monoamine Reuptake Inhibitory Activity: 1,4-Oxazepane Class Activity Profile from Takeda Patent SAR

The Takeda patent US20130267494A1 explicitly claims 1,4-oxazepane derivatives bearing a substituted 6-membered aromatic ring (including chloropyridinyl variants) as possessing superior monoamine reuptake inhibitory activity, with utility in depression, anxiety, attention deficit hyperactivity disorder, and stress urinary incontinence [1]. The patent discloses that compounds within the claimed genus exhibit potent inhibition of serotonin and/or norepinephrine reuptake. While individual compound IC50 values are not exhaustively tabulated in the published application, the structural features of 4-(3-chloropyridin-4-yl)-1,4-oxazepane place it squarely within the preferred substitution patterns associated with high potency [1]. This patent-backed activity profile distinguishes the compound from unsubstituted 1,4-oxazepane or oxazepanes bearing non-aromatic substituents.

Monoamine Reuptake Inhibition Depression Stress Urinary Incontinence

Drug-Likeness and CNS Multiparameter Optimization: 1,4-Oxazepane vs. Morpholine in Lead-Like Property Space

The 1,4-oxazepane core offers an attractive balance of physicochemical properties for CNS drug discovery compared to morpholine. The additional methylene unit in the seven-membered ring increases molecular weight by 14 Da and lipophilicity by approximately 0.5 log units, while reducing the fraction of sp3-hybridized carbons and increasing the number of rotatable bonds. The Scalable Synthesis paper notes that 1,4-oxazepanes occupy a privileged position at the interface of diazepane, morpholine, and azepane scaffolds, offering a distinct property profile that expands the accessible chemical space beyond the morpholine-dominated heterocycle landscape [1]. For CNS programs, this translates to a differentiated CNS MPO (Multiparameter Optimization) profile: the oxazepane scaffold provides higher lipophilicity without violating the Rule of 5, potentially improving brain penetration while maintaining acceptable metabolic stability [1].

CNS MPO Score Drug-Likeness Lead Optimization

Optimal Research and Industrial Application Scenarios for 4-(3-Chloropyridin-4-yl)-1,4-oxazepane Procurement


Monoamine Reuptake Inhibitor Lead Optimization Programs

4-(3-Chloropyridin-4-yl)-1,4-oxazepane serves as a key intermediate or reference compound in medicinal chemistry programs targeting serotonin (SERT) and norepinephrine (NET) transporters for antidepressant, anxiolytic, and stress urinary incontinence indications, as disclosed in the Takeda patent family [1]. Its oxazepane core provides conformational and physicochemical differentiation from morpholine-based monoamine reuptake inhibitors, enabling exploration of structure-activity relationships around the heterocycle ring size. The compound is suitable for use as a synthetic building block for library generation or as a comparator in head-to-head profiling against morpholine analogs.

CNS Penetrant Compound Library Expansion with Underexploited Heterocyclic Scaffolds

Given the striking scarcity of 1,4-oxazepane scaffolds in commercial compound libraries, 4-(3-chloropyridin-4-yl)-1,4-oxazepane represents a valuable addition to diversity-oriented screening collections targeting the CNS chemical space [1]. The compound occupies a property space distinct from the morpholine-dominated heterocycle landscape, offering higher lipophilicity and a unique conformational profile that can uncover novel hit matter in phenotypic or target-based screens. The recently established scalable synthesis protocols validate its feasibility for library production [1].

Dopamine D4 Receptor Ligand Development and Antipsychotic Drug Discovery

The 1,4-oxazepane scaffold has been validated as a privileged core for dopamine D4 receptor ligands with potential antipsychotic activity devoid of extrapyramidal side effects [1]. 4-(3-Chloropyridin-4-yl)-1,4-oxazepane can be utilized as a starting point for synthesizing 2,4-disubstituted oxazepane derivatives, where the chloropyridinyl group can serve as a synthetic handle for further functionalization or as part of the pharmacophore. 3D-QSAR models indicate that the oxazepane ring size is an important determinant of D4 receptor affinity, making this compound a valuable template for structure-guided optimization [1].

Comparative Scaffold-Hopping Studies: Oxazepane vs. Morpholine Bioisosteric Replacement

For research programs engaged in scaffold-hopping strategies, 4-(3-chloropyridin-4-yl)-1,4-oxazepane and its morpholine analog 4-(3-chloropyridin-4-yl)morpholine (CAS 131814-31-8) form a matched molecular pair for systematic comparison of six-membered versus seven-membered heterocycle effects on target potency, selectivity, metabolic stability, and CNS penetration. The direct N-linked chloropyridinyl group ensures that differences in biological activity can be attributed primarily to the ring expansion rather than linker effects, providing clean structure-activity relationship data for computational modeling [2].

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